4-Octylaniline

Vue d'ensemble

Description

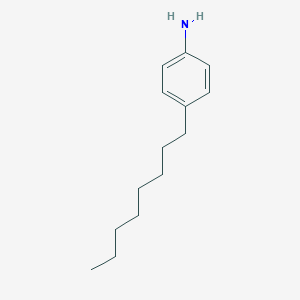

4-Octylaniline is a chemical compound with the molecular formula C14H23N . It is also known by other names such as p-Octylaniline, 4-n-Octylaniline, Benzenamine, and 4-octyl- .

Molecular Structure Analysis

The molecular structure of 4-Octylaniline consists of a benzene ring attached to an octyl group (C8H17) and an amino group (NH2). The molecular weight is 205.339 Da .Physical And Chemical Properties Analysis

4-Octylaniline has a density of 0.9±0.1 g/cm3, a boiling point of 310.5±0.0 °C at 760 mmHg, and a flash point of 136.2±8.3 °C . It has a refractive index of 1.519 and a molar refractivity of 67.8±0.3 cm3 .Applications De Recherche Scientifique

Extraction of Ruthenium (IV)

4-Octylaniline is utilized as an extractant for ruthenium (IV) from halide mediums. This application is significant in the field of analytical chemistry where precise extraction of specific microgram-level concentrations is required. The compound’s ability to selectively bind and extract ruthenium (IV) makes it a valuable tool for researchers studying the properties and reactions of this metal .

Synthesis of Benzimidazole Based Analogs

In medicinal chemistry, 4-Octylaniline is used in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate. These analogs are of interest due to their potential therapeutic applications, particularly in the treatment of diseases related to cell signaling pathways .

Catalysis in Self-Propelled Motion

A micrometer-sized oil droplet containing 4-Octylaniline exhibits self-propelled motion when combined with an amphiphilic catalyst. This phenomenon is studied in the field of physical chemistry and materials science, providing insights into the development of self-propelling materials and systems .

Kinetics of Proton Transfer

The kinetics of proton transfer facilitated by 4-Octylaniline across the water/1,2-dichloroethane interface has been investigated. This research is crucial in understanding the mechanisms of proton exchange at interfaces, which has implications in electrochemistry and sensor development .

Safety and Handling in Research Settings

Understanding the safety profile and handling requirements of 4-Octylaniline is essential for its use in research applications. It is classified under certain hazard statements and precautionary statements, indicating the need for careful storage and handling to prevent respiratory irritation and environmental harm .

Optical Properties and Applications

The refractive index of 4-Octylaniline is a key property that can be exploited in the development of optical materials. Its clear colorless to yellow to orange appearance and specific refractive index make it suitable for applications in creating materials with desired optical characteristics .

Solubility Characteristics

The solubility of 4-Octylaniline, being insoluble in water, is a critical parameter for its use in various chemical processes and formulations. This property is particularly relevant in the design of non-aqueous systems and in studies of compound partitioning between phases .

Storage and Stability

Proper storage and stability of 4-Octylaniline are vital for maintaining its efficacy and safety. The compound should be stored in a cool place, away from strong oxidizing agents, and in a well-ventilated area to ensure its stability and longevity for research purposes .

Propriétés

IUPAC Name |

4-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKQJTBYQZITLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022266 | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octylaniline | |

CAS RN |

16245-79-7 | |

| Record name | 4-Octylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-n-octylaniline significant in materials science?

A1: 4-n-Octylaniline serves as a crucial component in various liquid crystal mixtures. [] It's often found in compounds exhibiting smectic phases, which possess layered structures and unique properties valuable in displays and other technologies. [, , , ]

Q2: Can you elaborate on the smectic phases exhibited by 4-n-octylaniline and its derivatives?

A2: Research reveals 4-n-octylaniline, particularly in the form N-(4-n-butoxybenzylidene)-4-n-octylaniline (4O.8), exhibits various smectic phases, including smectic A, smectic B (both hexatic and crystalline), and smectic C. [, , , , , , , ] These phases are distinguished by their varying degrees of positional and orientational order within the layers.

Q3: How does the presence of 4-n-octylaniline affect the transition temperatures of these liquid crystal phases?

A3: The length of alkyl chains, such as the octyl group in 4-n-octylaniline, influences the transition temperatures. Studies indicate that increasing chain length generally leads to a decrease in transition temperatures. [, , , ] Additionally, the specific molecular structure and interactions with other components in a mixture significantly impact these transitions. [, , , , ]

Q4: What unique phenomena have been observed in free-standing films of 4O.8?

A4: Free-standing films of 4O.8, only a few molecular layers thick, reveal fascinating behaviors. Researchers have observed a layer-by-layer crystallization process initiated at the film's surface. [, ] Additionally, these films exhibit an unusual two-stage phase transformation from smectic-A to crystal-B, mediated by an intermediate hexatic-B phase. [, , ]

Q5: How does the surface structure of free-standing 4O.8 films differ from the bulk?

A5: The outermost layers of free-standing 4O.8 films can exhibit different phases compared to the film's interior. For instance, the surface might adopt a hexatic-B order while the interior remains in a smectic-A phase. [, ] This highlights the significant impact of surface interactions on the ordering of liquid crystal molecules.

Q6: Have any unique applications been proposed for liquid crystal materials incorporating 4-n-octylaniline?

A6: Researchers are exploring the potential of incorporating 4-n-octylaniline derivatives, particularly those with mesogenic properties, into polydiacetylene polymers. [, ] These polymers, known for their unique optical and electronic properties, could find applications in sensors, optical data storage, and nonlinear optical devices.

Q7: Are there any studies on the dynamics of molecular motion within 4-n-octylaniline-based liquid crystals?

A7: Yes, researchers have employed techniques like deuterium nuclear magnetic resonance (NMR) spectroscopy to study molecular motion in 4O.8. [] These studies help understand the rotational and translational dynamics of molecules within different phases, providing insights into the viscoelastic properties of these materials. [, ]

Q8: Have there been any studies on the behavior of 4-n-octylaniline in mixtures with other liquid crystal compounds?

A8: Yes, researchers have investigated mixtures of 4-n-octylaniline with other liquid crystals like cholesteryl chloride. [] These studies aim to understand how the mixing of different mesogens influences the formation and properties of chiral smectic phases, which are particularly interesting for their potential in display technologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)